molecular formula C15H16FNO5 B8350094 BMS-538158

BMS-538158

Cat. No.: B8350094
M. Wt: 309.29 g/mol
InChI Key: JLUPGSPHOGFEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-538158 is a bio-active chemical compound developed by Bristol-Myers Squibb.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-538158 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. The compound is then purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

BMS-538158 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

BMS-538158 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological pathways and cellular processes.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

BMS-538158 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact mechanism of action involves binding to target proteins and altering their activity, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-538158 is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has distinct functional groups that contribute to its unique reactivity and interaction with biological targets .

Properties

Molecular Formula

C15H16FNO5

Molecular Weight

309.29 g/mol

IUPAC Name

2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide

InChI

InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3

InChI Key

JLUPGSPHOGFEOB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetyl chloride (2.45 g, 12.9 mmol) in dichloromethane (15 ml) was added dropwise over 10 minutes to a cold (0-5° C.) mixture of N-4-fluorobenzyl-O-methyl-hydroxylamine (2.0 g, 12.9 mmol) and pyridine (2.1 ml, 25.7 mmol) in dichloromethane (50 ml). The cooling bath was then removed and the solution was stirred at 22° C. for 30 minutes. The reaction mixture was then quenched by the addition of water and ethyl acetate. The organic phase was washed successively with 0.1 N hydrochloric acid, saturated sodium bicarbonate, brine and dried (magnesium sulfate). Evaporation of the solvent and chromatography of the residue on silica gel (toluene-ethyl acetate, 8:2) gave 3.72 g (93% yield) of the title amide as white crystals after recrystallization from ethyl acetate/hexanes. Differential scanning calorimetry shows a sharp endotherm at 107° C. 1HNMR 400 MHz (CDCl3) δ (ppm): 1.75 (6H, s), 3.68 (3H, s), 4.79 (2H, s), 6.38 (1H, s), 7.0 (2H, m), 7.34 (2H, m). 13CNMR 100 MHz (CDCl3) δ (ppm): 26.81, 48.43, 63.03, 94.48, 114.22, 115.31, 115.56, 130.47, 132.03, 146.95, 161.21, 162.46, 163.65, 164.43. 19FNMR 377 MHz(CDCl3) δ (ppm): 114.97. Anal. calcd for C15H16FNO5: C, 58.25; H, 5.21; N, 4.52; Found: C, 58.33; H, 5.38; N, 4.51.
Name
(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetyl chloride
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of (2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetyl chloride, Compound 1-B, (2.45 g, 12.9 mmol) in dichloromethane (15 ml) was added dropwise over 10 minutes to a cold (0-5° C.) mixture of N-4-fluorobenzyl-O-methyl-hydroxylamine (2.0 g, 12.9 mmol) and pyridine (2.1 ml, 25.7 mmol) in dichloromethane (50 ml). The cooling bath was then removed and the solution was stirred at 22° C. for 30 minutes. The reaction mixture was then quenched by the addition of water and ethyl acetate. The organic phase was washed successively with 0.1 N hydrochloric acid, saturated sodium bicarbonate, brine and dried (magnesium sulfate). Evaporation of the solvent and chromatography of the residue on silica gel (toluene-ethyl acetate, 8:2) gave 3.72 g (93% yield) of the title amide as white crystals: mp 111° C. (ethyl acetate-hexane). 1H NMR 400 MHz (CDCl3) δ (ppm): 1.75 (6H, s), 3.68 (3H, s), 4.79 (2H, s), 6.38 (1H, s), 7.0 (2H, m), 7.34 (2H, m). Anal. calcd for C15H16FNO5: C, 58.25; H, 5.21; N, 4.52. Found: C, 58.33; H, 5.38; N, 4.51.
Name
(2,2-dimethyl-5-oxo-[1,3]dioxolan-4-ylidene)-acetyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 1-B
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
93%

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